

# Application Notes and Protocols for the Hypothetical Total Synthesis of Neobulgarone E

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## Compound of Interest

Compound Name: *Neobulgarone E*

Cat. No.: *B15581929*

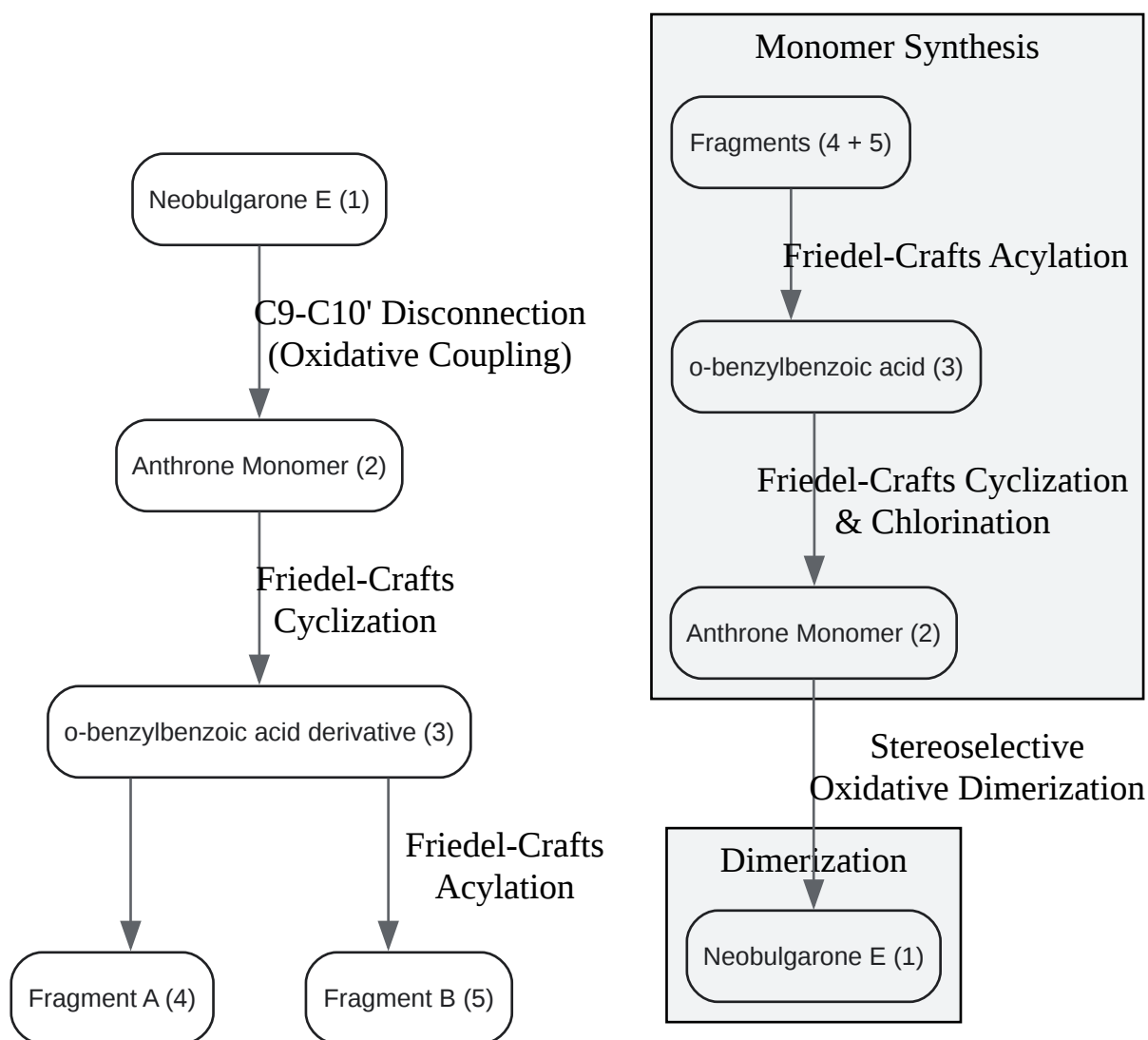
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**Abstract:** **Neobulgarone E**, a complex dimeric anthrone natural product, presents a significant synthetic challenge due to its intricate, sterically congested structure and multiple stereocenters. To date, a total synthesis of **Neobulgarone E** has not been reported in the scientific literature. This document outlines a proposed, hypothetical total synthesis to stimulate research and provide a strategic framework for the assembly of this class of molecules. The proposed route leverages a late-stage oxidative dimerization of a functionalized anthrone monomer, which is constructed through a convergent strategy. Detailed hypothetical protocols for key transformations, quantitative data, and workflow visualizations are provided to guide potential synthetic efforts.

## Retrosynthetic Analysis

A plausible retrosynthetic analysis of **Neobulgarone E** ( **1** ) begins with the disconnection of the C9-C10' bond, which links the two monomeric units. This leads to a key anthrone monomer ( **2** ). The stereochemistry at the C9 position of this monomer would be crucial and could be established through an asymmetric reaction. The anthrone core of monomer **2** can be further disconnected via a Friedel-Crafts cyclization of a suitably substituted o-benzylbenzoic acid derivative ( **3** ). This precursor, in turn, can be assembled from two simpler aromatic fragments, **4** and **5**, via a Friedel-Crafts acylation.



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